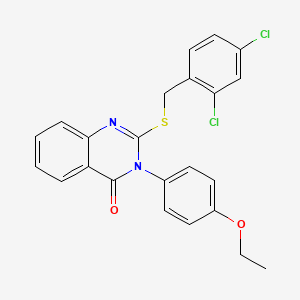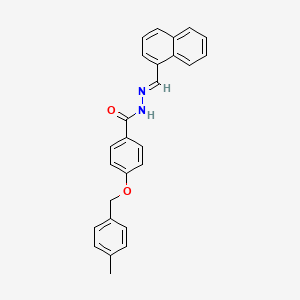
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a 2,4-dichlorobenzylthio group and a 4-ethoxyphenyl group. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2,4-dichlorobenzylthiol.
Attachment of the 4-ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.
Substitution: Halides, thiols, amines, palladium catalysts, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives or dechlorinated products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
Industrial Applications: It may be explored for use in the development of new materials, catalysts, or chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-dichlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the 4-ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Similar structure but has a methoxy group instead of an ethoxy group.
2-((2,4-dichlorobenzyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the 4-ethoxyphenyl group in 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one may confer unique properties, such as enhanced lipophilicity, altered binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.
Properties
Molecular Formula |
C23H18Cl2N2O2S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-2-29-18-11-9-17(10-12-18)27-22(28)19-5-3-4-6-21(19)26-23(27)30-14-15-7-8-16(24)13-20(15)25/h3-13H,2,14H2,1H3 |
InChI Key |
YSHXZNUOLGHDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)



![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)

![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)


![3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019048.png)
